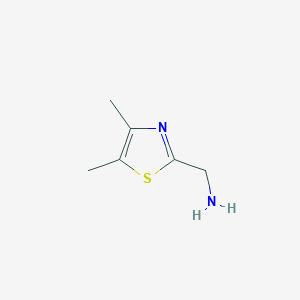![molecular formula C14H22O B1629513 1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- CAS No. 89079-92-5](/img/structure/B1629513.png)
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene, also known as neocaspirene, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 10-isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is primarily located in the membrane (predicted from logP) and cytoplasm. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene has a blackcurrant taste.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A significant application of derivatives of 1-Oxaspiro[4.5]deca-3,6-diene is in the synthesis of novel compounds with potential anticancer activity. For instance, a study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Yang et al., 2019).
Chemical Reactions and Derivatives
In the field of organic chemistry, 1-Oxaspiro[4.5]deca-3,6-diene derivatives have been extensively studied for their reactivity and potential to form various novel compounds. For example, Volod’kin et al. (1985) investigated the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines, leading to the formation of unique compounds (Volod’kin, Ershov, & Malysheva, 1985).
Novel Synthesis Methods
Researchers have also focused on developing new synthesis methods for derivatives of this compound. Kirillov et al. (2004) described a method for synthesizing 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing innovative approaches in synthetic chemistry (Kirillov, Shchepin, & Vakhrin, 2004).
Pharmaceutical Applications
Aside from anticancer activity, derivatives of 1-Oxaspiro[4.5]deca-3,6-diene have potential pharmaceutical applications. For instance, Farag et al. (2008) synthesized diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which could have implications in the development of new pharmaceutical compounds (Farag, Elkholy, & Ali, 2008).
Potential in Natural Product Synthesis
The compound and its derivatives also find applications in the synthesis of natural products. Hutinec et al. (1998) synthesized quinonoidal spirolactones from tyrosine, which are valuable in peptide chemistry, indicating the compound's relevance in the field of natural product synthesis (Hutinec, Žiogas, El-Mobayed, & Rieker, 1998).
Propriétés
Numéro CAS |
89079-92-5 |
|---|---|
Nom du produit |
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- |
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C14H22O/c1-10(2)13-6-5-11(3)9-14(13)8-7-12(4)15-14/h7-10,12-13H,5-6H2,1-4H3 |
Clé InChI |
QQLMXACDDRGTPU-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
SMILES canonique |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Autres numéros CAS |
89079-92-5 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



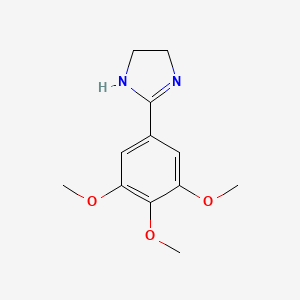
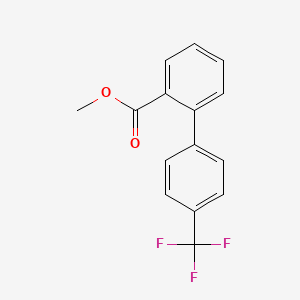





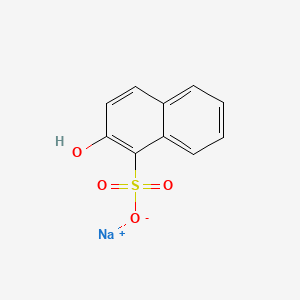

![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
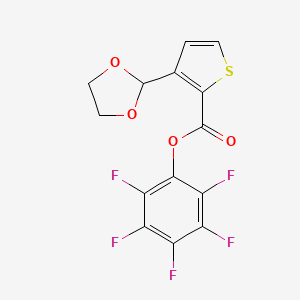
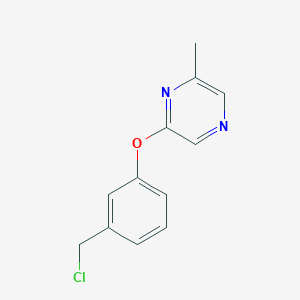
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
